4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
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Overview
Description
4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a benzenesulfonyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the thiophene and oxazole rings.
4-(2-aminoethyl)benzenesulfonamide: Shares the benzenesulfonyl group but differs in its amine functionality and overall structure.
Uniqueness
4-(BENZENESULFONYL)-N,N-DIMETHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is unique due to its combination of a benzenesulfonyl group, a thiophene ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-17(2)15-14(16-13(20-15)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWITULKIDDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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